N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide
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Overview
Description
N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyrrolidine ring substituted with a benzyl group and a chloro-methyl-acetamide moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Chlorination and Acetamide Formation:
Industrial Production Methods
Industrial production of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide oxide, while substitution with an amine could produce N-(®-1-Benzyl-pyrrolidin-3-yl)-2-amino-N-methyl-acetamide.
Scientific Research Applications
N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide
- N-(®-1-Benzyl-pyrrolidin-3-yl)-2-bromo-N-methyl-acetamide
- N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-propionamide
Uniqueness
N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-methyl-acetamide moiety, in particular, allows for versatile chemical modifications and potential interactions with biological targets.
Properties
IUPAC Name |
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-chloro-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-16(14(18)9-15)13-7-8-17(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIBVNSLZXPRDV-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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